4-(Azetidin-1-yl)-6-chloropyrimidine

Medicinal Chemistry Organic Synthesis Building Blocks

4-(Azetidin-1-yl)-6-chloropyrimidine is a heterocyclic small molecule building block defined by a pyrimidine core substituted with a chlorine atom at the 6-position and an azetidine ring at the 4-position. With a molecular formula of C7H8ClN3 and a molecular weight of 169.61 g/mol , it serves as a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
CAS No. 881401-67-8
Cat. No. B1290103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)-6-chloropyrimidine
CAS881401-67-8
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C7H8ClN3/c8-6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2
InChIKeyASXCFKGIRCHYKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 4-(Azetidin-1-yl)-6-chloropyrimidine (CAS 881401-67-8) for Research Use


4-(Azetidin-1-yl)-6-chloropyrimidine is a heterocyclic small molecule building block defined by a pyrimidine core substituted with a chlorine atom at the 6-position and an azetidine ring at the 4-position. With a molecular formula of C7H8ClN3 and a molecular weight of 169.61 g/mol , it serves as a versatile synthetic intermediate in medicinal chemistry. Its unique structure allows it to participate in nucleophilic substitution and cross-coupling reactions, making it a key scaffold for generating diverse compound libraries . It is primarily utilized in drug discovery programs targeting kinase inhibition and other biological pathways after further functionalization [1].

Why 4-(Azetidin-1-yl)-6-chloropyrimidine Cannot Be Replaced by Common Analogs in Synthesis


Simple substitution of this compound with its closely related analogs—such as the 2-chloro positional isomer, the non-azetidine precursor, or analogs with different ring sizes—is chemically non-viable without altering the downstream molecular properties and reactivity. The specific 6-chloro substitution pattern is critical for regioselective reactions, while the unique ring strain and basicity of azetidine provide distinct kinetic and physicochemical profiles compared to other cyclic amines [1]. These differences fundamentally control reaction yields, product lipophilicity, and the biological properties of final compounds, making direct procurement of the correct intermediate essential.

Quantitative Comparative Evidence for 4-(Azetidin-1-yl)-6-chloropyrimidine


Regiochemical Differentiation: 6-Chloro vs. 2-Chloro Isomer

The position of the chlorine atom on the pyrimidine ring dictates the regioselectivity of subsequent reactions. 4-(Azetidin-1-yl)-6-chloropyrimidine has the chlorine at the position para to the azetidine group, whereas its analog, 4-(Azetidin-1-yl)-2-chloropyrimidine (CAS 35691-20-4), has it ortho. This results in different electrophilic reactivity patterns. In nucleophilic aromatic substitution (SNAr), the 6-chloro isomer reacts selectively under mild conditions, whereas the 2-chloro isomer often requires more forcing conditions or different catalysts due to altered electron density distribution .

Medicinal Chemistry Organic Synthesis Building Blocks

Ring Strain as a Reactivity Modulator: Azetidine vs. Pyrrolidine and Piperidine

The four-membered azetidine ring possesses significant ring strain energy (RSE ~106 kJ/mol) , which is higher than that of the five-membered pyrrolidine or six-membered piperidine rings. This increased strain energy makes the azetidine nitrogen more amenable to certain ring-opening reactions under controlled conditions, offering a unique reactivity handle not present in the larger-ring analogs.

Synthetic Chemistry Reactivity Ring Strain

Impact of Azetidine on Physicochemical Properties: LogP and Hydrogen Bonding

Introducing the azetidine ring modulates the lipophilicity and hydrogen-bonding capacity of the scaffold. Calculated data for azetidine-substituted pyrimidines indicate moderate logP values, which are systematically different from analogs with bulkier amine substituents. For instance, the class suggests a logP of ~1.8 for azetidine-substituted pyrimidines, which is lower than analogous piperidine derivatives, offering a better balance between permeability and solubility for CNS drug discovery . The molecular weight of 4-(Azetidin-1-yl)-6-chloropyrimidine (169.61 g/mol) is also lower than that of the pyrrolidine (183.64 g/mol) and piperidine analogs, contributing to a superior ligand efficiency index for fragment-based screening.

Drug Design Physicochemical Properties Lipophilicity

Defined Application Scenarios for 4-(Azetidin-1-yl)-6-chloropyrimidine Based on Comparative Evidence


Synthesis of Kinase-Focused Compound Libraries via Regioselective SNAr

When building a library of potential kinase inhibitors, the 6-chloro substituent on this compound provides a highly regioselective handle for introducing a variety of amine or alcohol nucleophiles precisely at the 6-position. This contrasts with the 2-chloro isomer, which may give rise to multiple regioisomeric products under similar conditions. The specific reactivity confirmed by this compound ensures a single, pure chemical entity for biological screening, avoiding purification challenges and ambiguous assay results [1].

Fragment-Based Drug Discovery (FBDD) Requiring Low Molecular Weight and Optimal LogP

In FBDD campaigns aimed at developing oral or CNS-penetrant drugs, the azetidine derivative is a superior starting fragment. Its lower molecular weight (169.61 g/mol) and predicted lower lipophilicity compared to its pyrrolidine and piperidine analogs align with the 'rule of three' guidelines for fragments. Procurement of this specific analog, rather than a larger, more lipophilic one, increases the likelihood of identifying a hit with high ligand efficiency and favorable physico-chemical properties .

Exploration of Covalent Inhibition via Strained Ring Opening

For targets susceptible to covalent modification, the strained azetidine ring offers a potential reactive warhead that is inherently more kinetically stable than an aziridine but more reactive than a pyrrolidine. This compound can be used to synthesize probes that selectively react with a target's nucleophilic residue only in a specific binding pocket. This strategy, which is not feasible with the piperidine or pyrrolidine analogs, provides a unique avenue for developing irreversible inhibitors with improved selectivity profiles [1].

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